Lipophilicity Advantage of the Pyrrolidine Ring Over Larger Cyclic Amines for CNS Drug Discovery Compliance
4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine demonstrates a lower calculated partition coefficient (clogP) compared to its piperidine analog, positioning it more favorably for CNS drug discovery programs where lower lipophilicity is correlated with improved metabolic stability and reduced off-target toxicity [1]. This calculated property suggests the pyrrolidine derivative may achieve a superior balance between permeability and clearance when incorporated into lead molecules, a key differentiator for procurement decisions in neuroscience-focused drug discovery.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.1 (calculated, ChemDraw/CDK-based estimate) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)-6-(trifluoromethyl)pyrimidine: clogP = 2.6 (calculated estimate) |
| Quantified Difference | Δ clogP = -0.5 log units (approximately 3-fold lower theoretical octanol/water partitioning) |
| Conditions | In silico prediction using consensus logP calculators (ALOGPS, ChemDraw, EPI Suite). Experimental logP/value not available at time of writing. |
Why This Matters
Lower lipophilicity is empirically linked to reduced phospholipidosis risk and extended in vivo half-life, making this pyrrolidine building block a strategically superior starting point for CNS-penetrant candidates.
- [1] Wager, T. T.; Chandrasekaran, R. Y.; Hou, X.; Troutman, M. D.; Verhoest, P. R.; Villalobos, A.; Will, Y. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADMET, and Safety Attributes. ACS Chemical Neuroscience, 2010, 1, 420-434. View Source
